Lithium sulfate

Solubility Crystallization Lithium brine processing

Lithium sulfate (Li₂SO₄, CAS 15147-42-9) resolves critical performance gaps in lithium brine processing, electrolyte formulation, and high-temperature applications where generic lithium or sulfate salts fail. - Inverse solubility (decreasing with temperature) enables selective crystallization from hot brines, improving lithium yield vs. LiCl-based processing. - Non-monotonic conductivity peaks at ~2 M, dictating optimal electrolyte concentration for aqueous Li-ion batteries and supercapacitors. - Thermal stability to 845°C supports molten salt baths for chemical glass strengthening, where LiNO₃ decomposes and LiCl volatilizes. Available in anhydrous form with ≥99% purity. Standard pack sizes: 100 g, 250 g, 1 kg, and bulk custom quantities. In stock for immediate dispatch.

Molecular Formula Li2SO4
Li2O4S
Molecular Weight 110 g/mol
CAS No. 15147-42-9
Cat. No. B083545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium sulfate
CAS15147-42-9
SynonymsLITHIUM SULFATE, ANHYDROUS/ 98+%/
Molecular FormulaLi2SO4
Li2O4S
Molecular Weight110 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[O-]S(=O)(=O)[O-]
InChIInChI=1S/2Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyINHCSSUBVCNVSK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Sulfate Overview


Lithium sulfate (Li₂SO₄, CAS 15147-42-9) is an inorganic lithium salt of sulfuric acid, existing in anhydrous and monohydrate forms [1]. It appears as a white, hygroscopic crystalline solid with a molar mass of 109.94 g/mol and a density of 2.22 g/cm³ . The compound exhibits high aqueous solubility and notable thermal stability, with a melting point of 845–859 °C . Its unique physicochemical signature includes inverse solubility behavior (solubility decreases with increasing temperature), high ionic conductivity in solution (optimal near 2 M), and a solid-state superionic phase transition at 575 °C [2]. These properties underpin its industrial utility in electrolytes, specialty glass strengthening, cement acceleration, and as an intermediate in lithium extraction from brines and recycled battery materials [3].

High-temperature melt processing (glass strengthening, solid-state ionics)
Inverse solubility crystallization for brine-based lithium recovery
Non-monotonic conductivity profile enables electrolyte optimization
Controlled cement setting acceleration without strength compromise

Why Lithium Sulfate Is Irreplaceable


Lithium sulfate is not interchangeable with other lithium salts (e.g., LiCl, LiNO₃, Li₂CO₃) or sulfate salts (e.g., Na₂SO₄, K₂SO₄) due to a specific combination of solubility thermodynamics, ionic conductivity profile, and thermal phase behavior [1]. Unlike LiCl, which is deliquescent and highly soluble in organic solvents, Li₂SO₄ is practically insoluble in absolute ethanol, acetone, and pyridine—enabling selective crystallization and solvent-based separations in lithium brine processing [2]. Its inverse solubility trend (decreasing solubility with increasing temperature) is opposite to that of LiCl and Na₂SO₄, altering crystallization pathways and operational windows in evaporative recovery [3]. Furthermore, its aqueous conductivity reaches an optimum at ~2 M before declining, a non-monotonic behavior distinct from many 1:1 lithium salts [4]. These differentiating factors directly impact equipment design, process yields, and final product purity in lithium extraction, electrolyte formulation, and solid-state ionics. The quantitative evidence below substantiates why generic substitution without re-engineering process parameters is technically infeasible.

Solubility profile Inverse temperature dependence contrasts with LiCl and Na₂SO₄, altering crystallization pathways
Ionic conductivity Non-monotonic behavior with concentration maximum not observed in LiCl or LiNO₃
Thermal stability Stable well above decomposition temperatures of LiNO₃ and LiOAc, critical for high-temp processing
Organic solubility Insoluble in ethanol and acetone, unlike LiCl; enables selective solvent-based separations

Lithium Sulfate Comparative Evidence


Inverse Aqueous Solubility

Lithium sulfate exhibits an inverse solubility trend in water: solubility decreases as temperature rises. At 25 °C, its solubility is 34.9 g/100 mL, but this falls to 29.2 g/100 mL at 100 °C [1]. This contrasts sharply with lithium chloride (LiCl), whose solubility increases with temperature (from ~84 g/100 mL at 25 °C to ~128 g/100 mL at 100 °C) [2], and with sodium sulfate (Na₂SO₄), which follows a more complex but generally increasing trend with temperature [3]. The exothermic dissolution enthalpy of Li₂SO₄ (ΔH < 0) drives this inverse behavior, a property shared with few inorganic sulfates [4].

Inverse solubility profile
Reported
Solubility decreases ~16% (25→100 °C); LiCl increases 52%
Supports selective hot-brine crystallization
Process-specific validation required
Solubility Crystallization Lithium brine processing Evaporative recovery

Non-Monotonic Conductivity Profile

The electrical conductivity of aqueous Li₂SO₄ solutions exhibits a maximum near 2 M concentration before decreasing—a behavior not observed in 1:1 electrolytes like LiCl or LiNO₃, which typically show monotonic increases or plateaus over comparable concentration ranges [1]. The optimal conductivity occurs at approximately 2 M due to the competing effects of increasing ion density and ion-pair formation [2]. In contrast, LiCl conductivity increases continuously up to saturation [3]. This non-linear profile is critical for optimizing electrolyte formulations in aqueous battery systems and electrodialysis processes.

Conductivity–concentration
Class-level
Maximum near 2 M; LiCl monotonic
Electrolyte formulation targets conductivity peak
Exact optimum temperature-dependent
Electrolyte Ionic conductivity Battery Electrochemical engineering

Superior Thermal Stability

Lithium sulfate demonstrates superior thermal stability compared to lithium nitrate (LiNO₃) and lithium acetate (LiOAc). LiNO₃ decomposes at ~600 °C, releasing toxic NOx gases, and LiOAc decomposes at ~280–300 °C [1]. In contrast, Li₂SO₄ melts at 845–859 °C without decomposition and undergoes a solid-state phase transition at 575 °C to a superionic α-phase with conductivity reaching 0.1 S/cm, a 10⁶-fold increase over the β-phase (10⁻⁷ S/cm) [2]. This thermal resilience enables Li₂SO₄ use in high-temperature molten salt baths for glass strengthening and in solid-state electrolytes where thermal stability is paramount [3].

Thermal stability vs. alternatives
Reported
Stable to 859 °C; LiNO₃ decomp. ~600 °C, LiOAc ~280 °C
Enables high-temperature melt processing
Under inert atmosphere
Thermal stability Electrolyte safety High-temperature applications Glass manufacturing

Cement Setting Acceleration

In Portland cement systems, lithium sulfate accelerates hydration and shortens setting time while maintaining or enhancing long-term compressive strength [1]. A comparative study showed that Li₂SO₄ addition reduced initial setting time by ~30–50% relative to control, with no observed decrease in 28-day compressive strength [2]. This contrasts with lithium carbonate (Li₂CO₃), which is less soluble and shows slower dissolution kinetics in cement pore solutions, and lithium hydroxide (LiOH), which can cause flash setting and reduced workability [3]. Li₂SO₄ provides a balanced acceleration profile suitable for sprayed concrete and precast applications.

Cement setting acceleration
Head-to-head
~30–50% faster initial set; no 28-day strength loss
Predictable acceleration without workability issues
Tested in Portland cement paste
Cement chemistry Accelerator Construction materials Setting time

Selective Organic Insolubility

Lithium sulfate is practically insoluble in absolute ethanol, acetone, and pyridine, whereas lithium chloride (LiCl) is highly soluble in these organic solvents [1]. This stark difference enables selective separation strategies in multi-component brine systems. In ternary phase equilibrium studies of (Li₂SO₄ + LiB₅O₈ + H₂O) vs. (LiCl + LiB₅O₈ + H₂O) at 298.15 K, Li₂SO₄ and LiCl exhibit distinct crystallization fields and invariant points, allowing preferential recovery of sulfate or chloride salts depending on process economics [2]. This selectivity is exploited in lithium extraction from salt lake brines where sulfate-chloride separation is critical.

Organic solvent selectivity
Head-to-head
Insoluble in ethanol, acetone; LiCl highly soluble
Enables solvent-based lithium purification
At 25 °C, absolute ethanol
Solvent extraction Lithium purification Brine processing Crystallization

Lithium Sulfate Application Scenarios


High-Temperature Glass Strengthening

Lithium sulfate's exceptional thermal stability (melting point 845–859 °C, no decomposition below melting) makes it the lithium salt of choice for molten salt baths used in chemical strengthening of glass [1]. Its high lithium ion content and thermal resilience enable sustained ion exchange at elevated temperatures where LiNO₃ would decompose and LiCl would volatilize. This application leverages the quantitative thermal stability advantage (stable >500 °C higher than LiOAc, >245 °C higher than LiNO₃) to produce high-strength glass for smartphone displays, automotive glazing, and architectural applications [2].

Controlled Concrete Setting Acceleration

Li₂SO₄ provides predictable setting acceleration (30–50% reduction in initial setting time) without the flash setting and workability loss associated with LiOH or the slow dissolution kinetics of Li₂CO₃ [1]. This balanced acceleration profile is ideal for sprayed concrete (shotcrete) in tunneling and mining, and for precast concrete elements where rapid demolding is required without compromising 28-day compressive strength [2]. The quantitative acceleration data support its selection over alternative lithium accelerators in construction chemical formulations.

Brine Processing and Selective Crystallization

The inverse solubility of Li₂SO₄ (decreasing solubility with increasing temperature) and its insolubility in organic solvents enable efficient lithium recovery from sulfate-rich brines [1]. In salt lake evaporation ponds, Li₂SO₄ crystallizes preferentially from hot concentrated brines, while LiCl remains dissolved—a separation that would be reversed if using chloride-dominant processing [2]. This thermodynamic advantage reduces energy costs and improves lithium yield in brine-to-battery chemical supply chains.

Aqueous Electrolyte Optimization

For aqueous lithium-ion batteries, supercapacitors, and electrodialysis, the non-monotonic conductivity profile of Li₂SO₄ (maximum at ~2 M) dictates electrolyte formulation [1]. Operating at concentrations near 2 M maximizes ionic conductivity and energy efficiency, a design constraint not present with LiCl or LiNO₃ electrolytes [2]. This evidence guides procurement specifications for electrolyte-grade Li₂SO₄ in energy storage research and pilot-scale electrochemical systems.

Application
Selection Property
Validation Focus
Molten salt glass strengthening
Thermal stability and ion exchange compatibility
Phase behavior and melt stability review
Controlled concrete setting
Setting time and strength balance
Hydration kinetics and workability
Brine processing & crystallization
Inverse solubility and organic insolubility
Crystallization yield and purity
Aqueous electrolyte optimization
Non-monotonic conductivity profile
Ionic conductivity at target concentration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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